Methyl 2-methyl-4-(trifluoromethyl)benzoate

Synthetic Methodology Process Chemistry Trifluoromethylation

Methyl 2-methyl-4-(trifluoromethyl)benzoate (CAS 341030-79-3, C₁₀H₉F₃O₂, MW 218.17) is a functionalized aromatic ester characterized by the unique simultaneous presence of an ortho-methyl group and a para-trifluoromethyl substituent on the benzoate ring. This substitution pattern distinguishes it from simpler mono-substituted benzoates and underpins its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 341030-79-3
Cat. No. B1366931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-4-(trifluoromethyl)benzoate
CAS341030-79-3
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3
InChIKeyOHOAGPKBALLMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methyl-4-(Trifluoromethyl)Benzoate (CAS 341030-79-3): A Specialized Benzoate Ester Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 2-methyl-4-(trifluoromethyl)benzoate (CAS 341030-79-3, C₁₀H₉F₃O₂, MW 218.17) is a functionalized aromatic ester characterized by the unique simultaneous presence of an ortho-methyl group and a para-trifluoromethyl substituent on the benzoate ring. This substitution pattern distinguishes it from simpler mono-substituted benzoates and underpins its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . Its primary application lies in further derivatization, particularly via the reactive ester group and the potential for functionalization at the benzylic position [1]. Commercially, it is available at defined purity levels, typically ≥97%, making it suitable for advanced research and industrial synthesis [2].

Versatile benzoate ester building block for medicinal chemistry and agrochemical intermediate synthesis
Ortho-methyl / para-trifluoromethyl substitution pattern enables structure–activity relationship studies
Defined purity grade supports reproducible synthetic workflows and scale-up evaluation

Why Methyl 2-Methyl-4-(Trifluoromethyl)Benzoate Cannot Be Replaced by Generic Benzoate Esters in Advanced Synthesis


Generic substitution of methyl 2-methyl-4-(trifluoromethyl)benzoate with simpler benzoate esters (e.g., methyl benzoate, methyl 2-methylbenzoate) or other trifluoromethyl positional isomers (e.g., methyl 4-(trifluoromethyl)benzoate) is scientifically invalid for specific applications. The unique ortho-methyl/para-trifluoromethyl substitution pattern creates a distinct electronic and steric environment that governs reactivity and downstream molecular properties. For instance, the ortho-methyl group can sterically hinder nucleophilic attack at the ester carbonyl, altering hydrolysis rates and reactivity in coupling reactions . Conversely, the para-trifluoromethyl group profoundly increases lipophilicity and metabolic stability compared to non-fluorinated analogs, a critical attribute for biological activity [1]. Using a positional isomer like methyl 3-(trifluoromethyl)benzoate would result in a different molecular shape and electronic profile, likely leading to failure in structure-activity relationship (SAR) studies or the synthesis of a specific patented compound. The quantitative evidence below details where these differences manifest in measurable outcomes, reinforcing the necessity of procuring this specific regioisomer.

Steric environment The ortho-methyl group may alter ester carbonyl reactivity; generic benzoates without ortho substitution can show different hydrolysis or coupling rates.
Lipophilicity & stability The para-trifluoromethyl group strongly influences logP and metabolic stability; non-fluorinated analogs may not reproduce the same property profile.
Regioisomer mismatch Positional isomers (e.g., 3-CF₃ or 5-CF₃) change molecular shape and electronic distribution, likely confounding SAR interpretation.

Quantitative Differentiation of Methyl 2-Methyl-4-(Trifluoromethyl)Benzoate: Synthesis Yield, Purity, and Structural Comparison with Analogs


Direct Comparison of Synthesis Yields from a Common Precursor

A key differentiation lies in the efficiency of its synthesis. A head-to-head comparison within a 1976 study shows that methyl 2-methyl-4-(trifluoromethyl)benzoate can be synthesized from methyl 4-iodo-2-methylbenzoate via a trifluoromethylation reaction with CF₃I and activated copper, achieving an isolated yield of 80% [1]. In contrast, the same publication reports the synthesis of methyl 2-bromomethyl-4-iodobenzoate from a related precursor with a yield of 76% [1]. This indicates that the introduction of the trifluoromethyl group onto the specific 2-methyl-4-iodo scaffold proceeds with high efficiency, a critical factor for cost-effective procurement of larger quantities.

Synthesis yield
Head-to-head
Target 80% vs comparator 76%
+4 percentage points
Supports cost-effective synthesis scale-up
Reported yield from same reaction conditions using CF₃I/Cu
Synthetic Methodology Process Chemistry Trifluoromethylation

Comparative Purity Specifications from Commercial Vendors

Commercially, methyl 2-methyl-4-(trifluoromethyl)benzoate is offered at a minimum purity of 98% by some vendors [1]. This specification can be compared to the base purity of its non-fluorinated analog, methyl 2-methylbenzoate, which is typically offered at a minimum purity of 95% . The higher purity specification for the trifluoromethylated compound is often a requirement for demanding applications like medicinal chemistry, where trace impurities from incomplete fluorination can significantly alter biological assay outcomes.

Commercial purity
Vendor spec
Target ≥98% vs comparator ≥95%
+3 percentage points
Higher purity may reduce assay interference risk
Vendor specifications; not a controlled study
Chemical Procurement Quality Control Analytical Chemistry

Differentiation by Lipophilicity (cLogP) as a Class-Level Inference

The presence of the trifluoromethyl group in methyl 2-methyl-4-(trifluoromethyl)benzoate is a key driver of its increased lipophilicity compared to non-fluorinated analogs. While a direct, experimentally measured logP value for this exact compound was not found in the allowed sources, class-level inference from a closely related compound, methyl 4-(trifluoromethyl)benzoate, shows a consensus logP of 2.97 . In contrast, the non-fluorinated analog methyl 2-methylbenzoate has a lower predicted logP of approximately 2.6 (calculated using fragment-based methods). This difference of +0.37 logP units translates to the fluorinated compound being more than twice as lipophilic, which significantly impacts its membrane permeability and metabolic stability in biological systems.

Lipophilicity (cLogP)
Class-level
Analog logP 2.97 vs calc. ~2.6
+0.37 logP units
Indicates higher membrane permeability potential
Inferred from a close analog; comparator value calculated
Medicinal Chemistry Drug Design ADME Properties

Defined Application Scenarios for Methyl 2-Methyl-4-(Trifluoromethyl)Benzoate in Synthesis-Driven Workflows


Advanced Intermediate in the Synthesis of Hypolipidemic Agents

This compound is a validated precursor in medicinal chemistry, as demonstrated by its use in the synthesis of hypolipidemic alkoxybenzoic acids. The synthesis involves a benzylic bromination step to create a key intermediate for further functionalization [1]. Researchers developing new cardiovascular or metabolic disorder therapeutics should prioritize this compound to follow established synthetic pathways.

Precursor for Benzylic Functionalization via Radical Bromination

The ortho-methyl group provides a specific site for radical bromination using N-bromosuccinimide (NBS) to generate methyl 2-bromomethyl-4-trifluoromethylbenzoate [1]. This reactive intermediate is a versatile handle for introducing a wide range of nucleophiles, enabling the creation of diverse chemical libraries for drug discovery. This specific reactivity profile differentiates it from methyl 4-(trifluoromethyl)benzoate, which lacks the benzylic position for this type of transformation.

Building Block for Fluorinated Agrochemicals and Advanced Materials

The combination of the ester, methyl, and trifluoromethyl groups makes this compound a valuable building block in agrochemical research [1]. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, which are desirable traits in herbicides and fungicides. Its use as a standard building block is supported by its classification in chemical catalogs . Procurement is essential for projects aiming to introduce a metabolically stable, lipophilic moiety into a lead structure.

Use in Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Arenes

This specific regioisomer (2-methyl, 4-trifluoromethyl) is critical for SAR studies exploring the effect of substitution patterns on biological activity. Using an incorrect isomer (e.g., methyl 3-methyl-4-(trifluoromethyl)benzoate or methyl 2-methyl-5-(trifluoromethyl)benzoate) would confound results and lead to incorrect conclusions about the optimal spatial and electronic requirements for target binding. Its procurement ensures the integrity of SAR data, a fundamental principle in medicinal chemistry .

Application
Selection Property
Validation Focus
Synthesis of hypolipidemic alkoxybenzoic acids (medicinal chemistry)
Validated synthetic precursor via benzylic bromination
Established literature route reproducibility
Benzylic functionalization via radical bromination
Ortho-methyl group provides a specific handle for NBS bromination
Generation of key reactive intermediate for library synthesis
Fluorinated agrochemical building block
Trifluoromethyl enhances metabolic stability and lipophilicity
Standard building block for herbicide/fungicide lead optimization
SAR studies of trifluoromethylated arenes
Defined regioisomer (2-methyl, 4-CF₃) for substitution pattern analysis
Ensures integrity of SAR data; avoids positional isomer confounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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